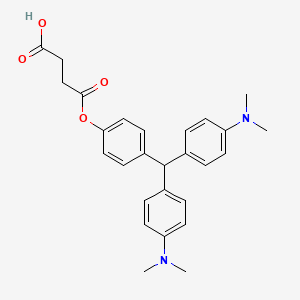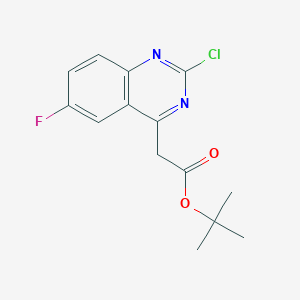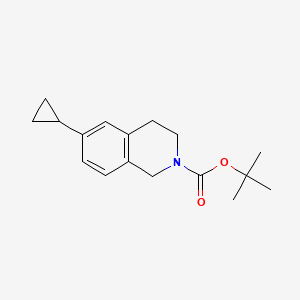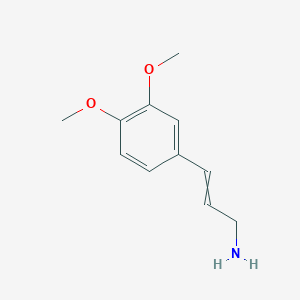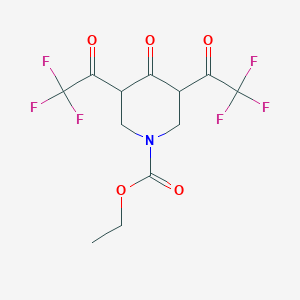![molecular formula C10H13NO3 B15338624 N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine CAS No. 89763-98-4](/img/structure/B15338624.png)
N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a methoxy group attached to a phenol ring, linked to a propan-2-ylidene group with a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine typically involves the reaction of 4-methoxyphenol with propan-2-one in the presence of hydroxylamine hydrochloride. The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid as a catalyst. The reaction mixture is heated to promote the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like halides or alkyl groups can substitute the hydroxylamine group.
Major Products Formed:
Oxidation: Formation of corresponding oximes or nitro compounds.
Reduction: Production of amines or amides.
Substitution: Generation of various substituted hydroxylamines or ethers.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of oximes and nitro compounds. It serves as a building block for more complex molecules.
Biology: N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable in various industrial applications.
Mécanisme D'action
The mechanism by which N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can modulate enzyme activity, inhibit oxidative stress, and influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
N-(4-Methoxyphenyl)ethanol: Similar structure but lacks the hydroxylamine group.
1-(4-Methoxyphenyl)ethanol: Similar phenolic structure but different functional group.
4-Methoxybenzenamide: Contains a similar methoxy group but different amide functionality.
Uniqueness: N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine stands out due to its unique combination of the methoxy group, propan-2-ylidene moiety, and hydroxylamine group. This combination provides distinct chemical and biological properties that are not found in the listed similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
89763-98-4 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
N-[1-(4-methoxyphenoxy)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-8(11-12)7-14-10-5-3-9(13-2)4-6-10/h3-6,12H,7H2,1-2H3 |
Clé InChI |
UATGDCZHQQPNDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)COC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B15338545.png)

![3-(Dimethylamino)-1-imidazo[1,2-a]pyridin-3-yl-2-propen-1-one](/img/structure/B15338558.png)
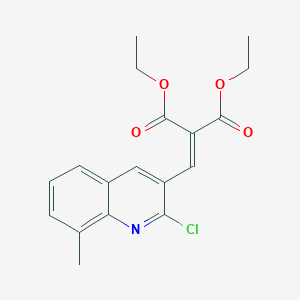
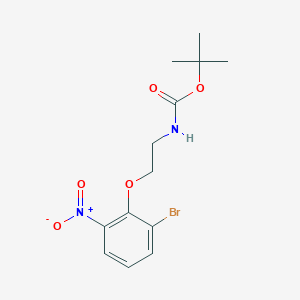
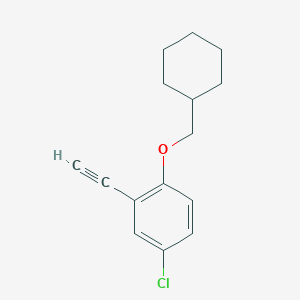

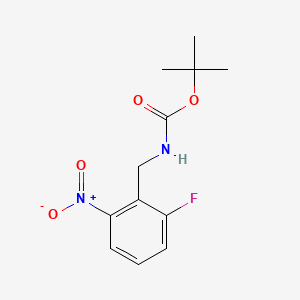
![N-[(E,2E)-3-anilino-2-propenylidene]benzenaminium chloride](/img/structure/B15338595.png)
